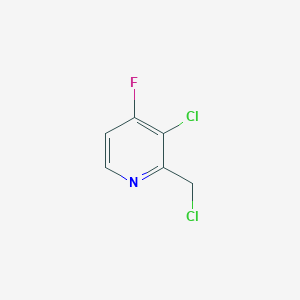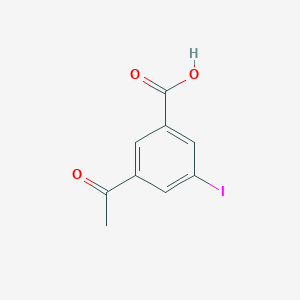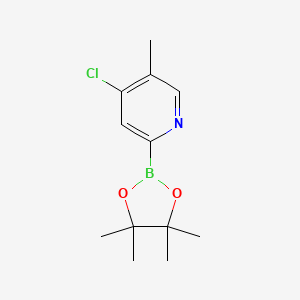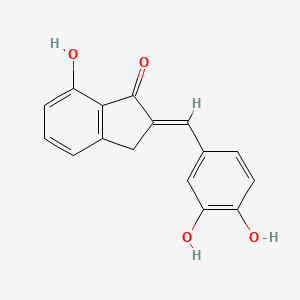
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro group, a methylsulfanyl group, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylsulfanylbenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-fluoro-5-methylsulfanylbenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfanyl groups play a crucial role in its biological activity by modulating the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(3-Fluorophenyl)prop-2-enoic acid: Lacks the methylsulfanyl group.
(E)-3-(3-Methylsulfanylphenyl)prop-2-enoic acid: Lacks the fluoro group.
(E)-3-(3-Chloro-5-methylsulfanylphenyl)prop-2-enoic acid: Contains a chloro group instead of a fluoro group.
Uniqueness
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid is unique due to the presence of both fluoro and methylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9FO2S |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
ALZNJTPRINAGGG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


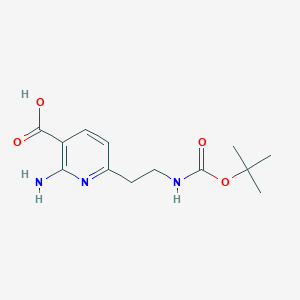
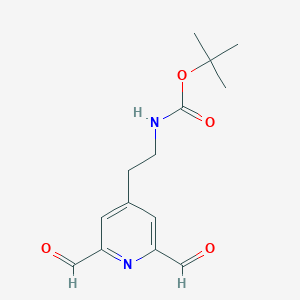
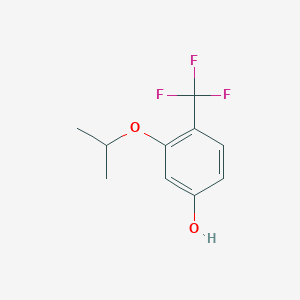
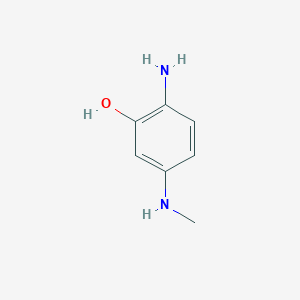
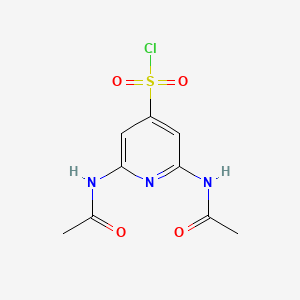
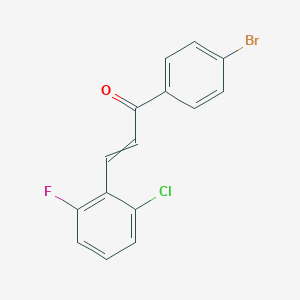
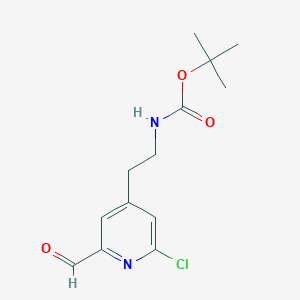
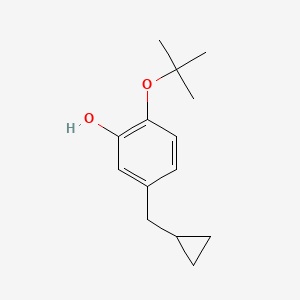
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
